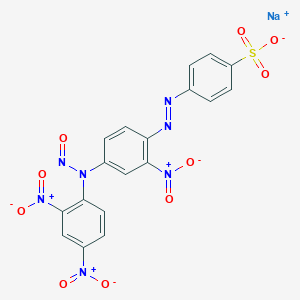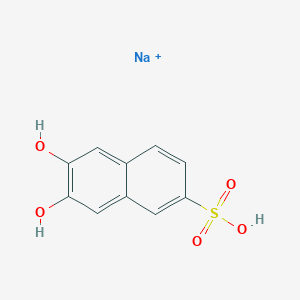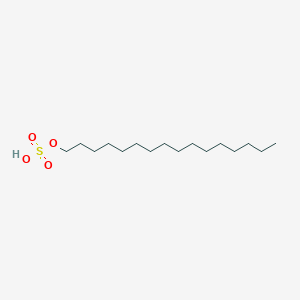
Phenicarbazide
Descripción general
Descripción
Phenicarbazide, also known as 1-Phenylsemicarbazide or Kryogenin, is a semicarbazide and an antipyretic substance . It has been found to be carcinogenic in mice .
Synthesis Analysis
Phenicarbazide can be synthesized by mixing phenylhydrazine with acetic acid in an aqueous solution with the addition of potassium cyanide . It can also be obtained from the reaction of phenylhydrazine with urea .Molecular Structure Analysis
The molecular formula of Phenicarbazide is C7H9N3O . It has an average mass of 151.166 Da and a monoisotopic mass of 151.074554 Da .Chemical Reactions Analysis
Phenicarbazide is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions .Physical And Chemical Properties Analysis
Phenicarbazide is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes upon heating . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 43.0±0.3 cm3, and a molar volume of 118.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Phenicarbazide is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions . It plays a crucial role in the production of various chemicals, contributing to the diversity and complexity of chemical synthesis.
Pharmaceutical Applications
In the 1970s, Phenicarbazide was investigated as an analgesic and antipyretic . It was used in combination preparations, indicating its potential in the development of pharmaceutical drugs.
Carcinogenic Studies
Phenicarbazide has been found to be carcinogenic in mice . This property makes it a valuable compound for studying cancer mechanisms and testing potential cancer treatments.
Preparation Methods
Phenicarbazide can be obtained by mixing phenylhydrazine with acetic acid in aqueous solution with the addition of potassium cyanide . It can also be obtained from the reaction of phenylhydrazine with urea . These preparation methods are important for chemical research and industrial applications.
Physical Properties
Phenicarbazide is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating . Understanding these properties is essential for safe handling and use in various applications.
Chromatographic Analysis
Phenicarbazide can be analyzed by reverse phase (RP) HPLC method with simple conditions . This makes it a useful compound for developing and testing chromatographic techniques.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenicarbazide, also known as 1-Phenylsemicarbazide, is a semicarbazide and an antipyretic substance The primary targets of Phenicarbazide are not explicitly mentioned in the available literature
Mode of Action
It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations . The interaction of Phenicarbazide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that phenicarbazide is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions
Pharmacokinetics
Phenicarbazide is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating
Result of Action
It is known to be carcinogenic in mice , indicating that it may have significant effects at the cellular level
Action Environment
Given that it is a flammable solid that decomposes on heating , it can be inferred that factors such as temperature and exposure to open flame could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
anilinourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHCKXGKPAGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020245 | |
| Record name | 2-Phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenicarbazide | |
CAS RN |
103-03-7 | |
| Record name | 1-Phenylsemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenicarbazide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxamide, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Phenylsemicarbazide (Phenicarbazide) has the molecular formula C₇H₉N₃O and a molecular weight of 151.16 g/mol. The semicarbazide moiety of the compound is relatively planar. The phenyl ring is almost perpendicular to the plane of the semicarbazide group. []
A: 1-Phenylsemicarbazide has shown potential as a building block for dopamine D4 receptor agonists. Notably, a derivative, APH199, displayed high subtype selectivity for the D4 receptor with a Ki(D4.4) = 0.25 nM and significant bias towards G protein activation over β-arrestin recruitment. [] In another study, a copper complex of an organophosphorus Schiff base derived from 1-phenylsemicarbazide exhibited promising antioxidant activity. []
A: While comprehensive toxicological data is limited, a study demonstrated that injecting 1-Phenylsemicarbazide into embryonated chicken eggs induced distinct effects on bone and soft tissues compared to the related compound semicarbazide. [] This highlights the need for further investigation into the compound's safety profile.
A: 1-Phenylsemicarbazide serves as a versatile reagent in organic synthesis. It can react with substituted cyanoacetic esters to produce 5-substituted-1-anilino-4-iminobarbituiric acids. [] It is also utilized in the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives through reactions with dihydrofurandiones. [] Additionally, it acts as a nucleophile in reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, leading to the regioselective synthesis of 3-trifluoromethyl-1-phenylpyrazoles. []
A: Yes, research has explored the coordination chemistry of 1-Phenylsemicarbazide with transition metals. One study focused on the reactions of 1-phenylsemicarbazide with copper(II) salts, although specific details about the resulting complexes are not provided in the abstract. []
A: 1-Phenylsemicarbazide exhibits reactivity towards oxidizing agents. Studies have examined its oxidation by ferricinium ions, resulting in the formation of phenylazoformamide. [] Additionally, research investigated the kinetics and mechanism of its oxidation by peroxydisulphate ions (PDS), confirming a 1:1 stoichiometry and proposing a free radical mechanism for the reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)







![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)




